

Pharmacology and Key Quantitative Data

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Compound Focus: Indatraline hydrochloride

CAS No.: 96850-13-4

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Indatraline is a powerful and non-selective inhibitor of all three major monoamine transporters, which contributes to its long-lasting effects and has made it a candidate for treating stimulant abuse [1] [2].

Pharmacological Parameter	Value	Details / Significance
Inhibition Constant (K_i)		<i>Against neurotransmitter transporters:</i> [3]
- Serotonin Transporter (SERT)	0.42 nM	Most potent action
- Dopamine Transporter (DAT)	1.7 nM	Similar efficacy to cocaine [1]
- Norepinephrine Transporter (NET)	5.8 nM	
Behavioral Effect Onset	20-30 minutes	Slower than cocaine, contributing to lower abuse potential [1]
Behavioral Effect Duration	>3 hours	Longer duration than cocaine [1] [2]

Experimental Protocols for Key Findings

Here are the methodologies for two critical areas of indatraline research.

Protocol 1: Evaluating Autophagy Induction (In Vitro) [4]

This cell-based assay is used to identify and validate compounds that induce autophagy.

- **Cell Culture and Treatment:** Use COS-7 or HeLa cell lines. Culture cells in standard medium (e.g., DMEM with 10% FBS). Seed cells into 96-well plates and allow to adhere.
- **Compound Exposure:** Treat cells with indatraline. The study tested a concentration range (e.g., 1 μ M to 10 μ M) for 24 hours. Use rapamycin (10 μ M) as a positive control and a DMSO vehicle as a negative control.
- **Autophagy Detection:**
 - **Staining:** After treatment, incubate cells with LysoTracker Red (50-75 nM) or Monodansylcadaverine (MDC) for a specific duration.
 - **High-Content Screening (HCS):** Analyze the stained plates using an HCS system to quantify the fluorescence intensity of acidic vacuoles (autophagosomes) in the cytoplasm.
- **Validation:**
 - **LC3 Conversion Assay:** Treat cells, lyse them, and perform immunoblotting using an LC3 antibody to detect the conversion from LC3-I (cytosolic) to LC3-II (membrane-bound).
 - **Electron Microscopy:** Fix treated cells (e.g., with glutaraldehyde) and process for Transmission Electron Microscopy (TEM) to visually identify double-membrane autophagic vacuoles.

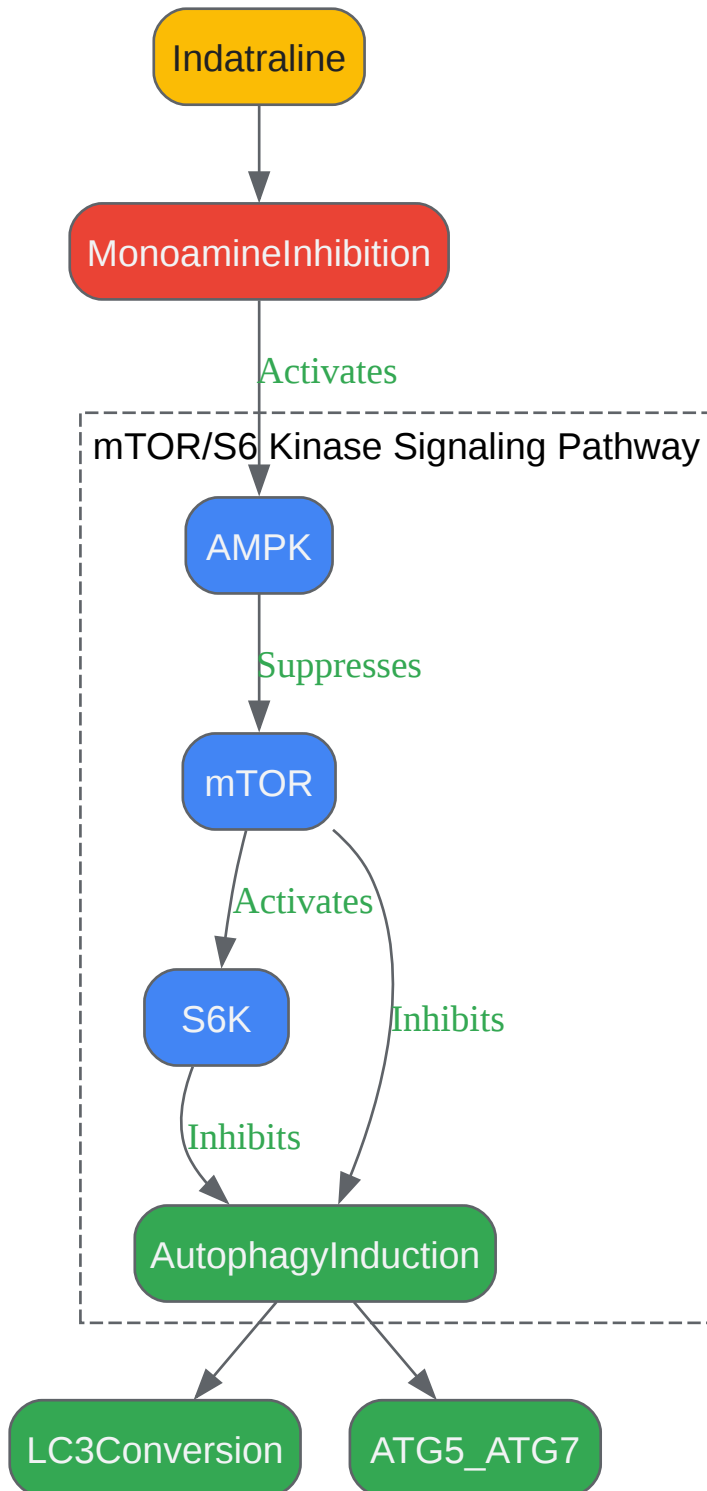
Protocol 2: Assessing Motor Activity in Rodents (In Vivo) [2]

This behavioral test assesses the long-lasting psychomotor effects of indatraline.

- **Subjects:** Use male Wistar rats.
- **Drug Administration:** Administer indatraline via intraperitoneal (i.p.) injection.
- **Motor Activity Assessment:** Place rats in activity monitoring chambers after injection.
- **Data Recording and Analysis:** Record sessions and compute specific behavioral indexes at multiple time points (e.g., 1, 2, and 3 hours post-injection).
 - **Ambulation:** Distance moved or number of movements.
 - **Rearing:** Frequency of upright posture.
 - **Stereotypy:** Frequency of repetitive, non-goal-directed movements.

Signaling Pathway for Autophagy Induction

The following diagram illustrates the mechanism by which indatraline induces autophagy, as revealed by cellular screening.

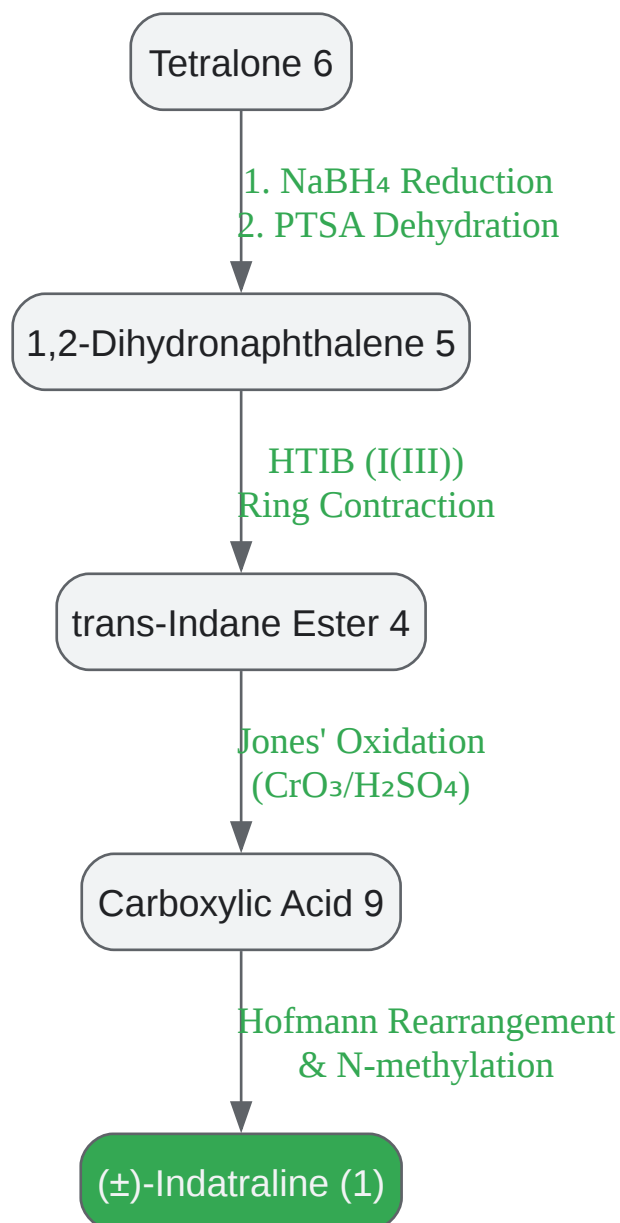


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Indatraline induces autophagy by activating AMPK and suppressing the mTOR/S6K pathway.

Synthesis Workflow

While the total synthesis is complex, the following flowchart outlines a modern ring-contraction approach.



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Simplified synthesis of indatraline via an iodine(III)-mediated ring contraction.

Research Status and Potential

Indatraline remains a valuable research tool. Its highest development phase is **Preclinical**, and it has not yet received approval for medical use [5]. The discovery of its autophagy-inducing effects opens new potential therapeutic avenues for diseases like **restenosis and atherosclerosis** [4]. Research also continues into its use as a **slow-onset, long-duration agent for psychostimulant abuse** [1] [2].

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References

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